N-(diphenylmethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(Diphenylmethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-derived compound characterized by:
- A 4-methoxy group on the pyridazinone ring, which enhances electron density and influences binding interactions.
- A 1-(2-methylphenyl) substituent, providing steric bulk and ortho-substitution effects.
- A diphenylmethyl group attached to the carboxamide nitrogen, contributing to hydrophobic interactions and molecular stability.
Properties
IUPAC Name |
N-benzhydryl-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-18-11-9-10-16-21(18)29-23(30)17-22(32-2)25(28-29)26(31)27-24(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-17,24H,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEJBNLXQCLBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure, such as 2-phenethylamines, have been found to interact with various receptors, including adrenoceptors, dopamine receptors, and others. These receptors play crucial roles in various physiological processes, including voluntary movement, stress response, and mood regulation.
Mode of Action
Similar compounds, such as 2-phenethylamines, are known to interact with their targets by binding to the active sites of the receptors, leading to changes in the receptor’s conformation and subsequent activation or inhibition of the receptor’s function.
Biological Activity
N-(diphenylmethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activity, particularly as a small molecule inhibitor targeting the Gsα protein. This compound belongs to the dihydropyridazine class, which is known for its diverse biological properties and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including:
- Methoxy group : Enhances solubility and reactivity.
- Carboxamide moiety : Contributes to biological activity through hydrogen bonding interactions.
- Diphenylmethyl and methylphenyl substituents : Provide stability and influence pharmacokinetics.
The molecular formula of this compound is CHNO with a molecular weight of approximately 364.44 g/mol.
This compound primarily functions by binding to the Gsα protein, specifically at residue R231. This interaction modulates signaling pathways critical for various cellular processes, making it a candidate for therapeutic interventions in diseases such as cancer and endocrine disorders.
Inhibition Studies
Research indicates that this compound acts as a potent inhibitor of Gsα signaling. The following table summarizes its inhibitory effects on various biological targets:
| Target | Type of Inhibition | IC Value |
|---|---|---|
| Gsα Protein | Competitive | Not specified |
| Acetylcholinesterase (AChE) | Non-competitive | 70 nM (electric eel AChE) |
| Butyrylcholinesterase (BChE) | Moderate | 76,000 nM |
Study 1: Targeting Gsα Pathways
In a preclinical study, this compound was evaluated for its ability to inhibit Gsα-mediated signaling in cancer cell lines. Results demonstrated significant reductions in cell proliferation and migration, suggesting potential applications in cancer therapy.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound. It was found to enhance levels of Nrf2 and its downstream antioxidants, thereby mitigating oxidative stress in neuronal cells. This suggests a role in preventing neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound typically employs the Hantzsch dihydropyridine synthesis method. This multi-step process involves the condensation of an aldehyde, a β-keto ester, and an amine under controlled conditions to yield the desired product.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Carboxamide Substituent Impact :
- The diphenylmethyl group in the target compound likely enhances hydrophobic interactions compared to the dimethyl carboxylate in 0199 , which has a lower binding affinity (-5.0 kcal/mol) . Benzylamine derivatives in the same study showed superior affinity, suggesting that aromaticity and steric bulk (as in diphenylmethyl) are critical for target engagement.
- In BG15355 , the 3,4-dimethoxyphenyl group (para-substituted) may improve solubility but reduce steric complementarity compared to the target compound’s ortho-substituted 2-methylphenyl group .
Positional Isomerism :
- The 2-methylphenyl substituent (ortho) in the target compound may offer better steric fit in protease active sites compared to para-substituted analogs like BG15355 (4-methylphenyl) .
Fluorination Effects :
Physicochemical Properties
- Melting Points: Triarylmethane analogs (e.g., T125) exhibit higher melting points (183.1°C) due to rigid aromatic stacking, whereas pyridazinones like the target compound may have lower melting points, influenced by the flexible diphenylmethyl group .
- Solubility : Methoxy groups (e.g., in BG15355 ) improve aqueous solubility, but the diphenylmethyl group in the target compound may reduce it, necessitating formulation adjustments .
Pharmacological Performance
- Proteasome Inhibition: Pyridazinones with fluorinated benzyl groups (e.g., Compound 20) show high efficacy, suggesting that the target compound’s diphenylmethyl group may prioritize stability over potency .
- Binding Affinity : The diphenylmethyl group’s hydrophobicity may compensate for the lower affinity seen in 0199 , aligning with the superior performance of benzylamine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
